molecular formula C6H12O5 B076391 beta-L-Fucose CAS No. 13224-93-6

beta-L-Fucose

货号: B076391
CAS 编号: 13224-93-6
分子量: 164.16 g/mol
InChI 键: SHZGCJCMOBCMKK-KGJVWPDLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Beta-L-Fucose: is a monosaccharide that belongs to the class of organic compounds known as hexoses. It is a six-carbon sugar with the chemical formula C₆H₁₂O₅. This compound is a deoxyhexose, meaning it lacks a hydroxyl group on the carbon at the 6-position. This compound is commonly found in various glycoconjugates, including N- and O-linked glycans and glycolipids, produced by mammalian cells . This compound plays a crucial role in numerous biological processes, including cell-cell recognition, immune response, and development .

化学反应分析

Collision-Induced Dissociation (CID) Mechanisms

Sodiated β-L-fucose exhibits unique fragmentation patterns under mass spectrometry, differing from its α-anomer ( ). Quantum chemistry calculations reveal:

Reaction Typeβ-L-Fucose CharacteristicsKey Fragments (m/z)Energy Barrier (kJ/mol)
Dehydration Less favored due to trans O1–O2 configuration (larger atomic distance)169167 (TS)
Ring-opening Preferred pathway: three OH groups (O1, O3, O4) align on the same side of the sugar ring127, 113127 (TS)
  • Critical finding : β-L-fucose’s ring-opening barrier is 60 kJ/mol lower than its dehydration barrier, favoring cross-ring dissociation over dehydration ( ).

Salvage Pathway Metabolism

β-L-fucose is metabolized via the salvage pathway after conversion to GDP-β-L-fucose by fucose kinase and GDP-fucose pyrophosphorylase ( ). Key enzymes:

EnzymeFunctionSubstrate Specificity
Fucose mutarotase Catalyzes α/β-L-fucose interconversion (equilibrium: 29.5% α, 70.5% β)Acts on both anomers
Plasma α-L-fucosidase Hydrolyzes α-L-fucosides (e.g., glycoproteins) but not β-L-fucosides Exclusive to α-anomeric bonds

Glycosylation

GDP-β-L-fucose serves as a substrate for fucosyltransferases in O-/N-glycosylation , contributing to cell adhesion molecules (e.g., selectins) ( ).

Mutarotation Equilibrium

β-L-fucose undergoes spontaneous mutarotation in aqueous solution, reaching a dynamic equilibrium:

 L fucose L fucose(70.5%:29.5%)\text{ L fucose}\rightleftharpoons \text{ L fucose}\quad (70.5\%:29.5\%)

  • Catalyst : Fucose mutarotase (FUOM) accelerates this process via a proton-transfer mechanism ( ).

Comparative Reactivity with α-L-Fucose

Propertyβ-L-Fucoseα-L-Fucose
CID dehydration Less intense (Δ barrier: +29 kJ/mol vs. β)Dominant pathway (shorter O1–O2 distance)
Enzymatic hydrolysis Resistant to α-L-fucosidasesSusceptible to α-L-fucosidases (e.g., FUCA2)
Thermodynamic stability Major form at equilibrium (70.5%)Minor form (29.5%)

科学研究应用

Role in Glycosylation and Cell Signaling

Beta-L-fucose is integral to the glycosylation of proteins and lipids. This process is crucial for cellular communication and recognition. Fucosylation, the addition of fucose to glycan structures, affects various biological functions, including:

  • Cell adhesion: Fucosylated glycans are involved in cell-cell interactions, which are essential for tissue formation and immune responses.
  • Immune modulation: Fucosylation can influence immune cell behavior and has been linked to cancer progression and metastasis.

Case Study: Cancer Biomarkers

Fucosylated glycoproteins have emerged as significant biomarkers in cancer diagnostics. For instance, the core fucosylated α-fetoprotein (AFP-L3) is utilized for the early diagnosis of hepatocellular carcinoma (HCC) due to its elevated levels in cancer patients .

Therapeutic Applications

This compound has been explored for its therapeutic potential in various diseases:

  • Cancer Treatment: Inhibitors of fucosylation have shown promise in treating cancers by altering glycan structures on tumor cells, enhancing the efficacy of monoclonal antibodies .
  • Sickle Cell Disease and Arthritis: Fluorinated analogs of L-fucose have demonstrated therapeutic efficacy in animal models for conditions like sickle cell disease and arthritis by inhibiting fucosylation processes .

Research Findings

A study highlighted the synthesis of fluorinated L-fucose analogs that inhibit cell proliferation in various cancer types. Notably, 6,6-difluoro-L-fucose exhibited significant inhibitory activity against human colon cancer cells .

Biotechnological Applications

This compound is also utilized in biotechnological processes:

  • Glycosyltransferase Inhibition: The enzyme FUT8 is responsible for core fucosylation in N-glycans and has been implicated in tumorigenesis. Inhibiting this enzyme can alter tumor behavior and enhance treatment outcomes .
  • Synthesis of GDP-beta-L-Fucose: Advances in enzymatic methods have enabled the gram-scale production of GDP-beta-L-fucose, facilitating research into its applications in glycosylation processes .

Food Science Applications

In food science, this compound is recognized for its potential health benefits:

  • Prebiotic Properties: Certain fucosylated oligosaccharides may act as prebiotics, promoting beneficial gut bacteria.
  • Functional Foods: Incorporating this compound into food products could enhance their nutritional value and health benefits.

Summary of Key Research Findings

Application AreaKey FindingsReferences
GlycosylationIntegral for cell signaling; impacts immune responses
Cancer TreatmentInhibitors enhance antibody efficacy; biomarkers for early diagnosis
Biotechnological ProcessesGram-scale synthesis methods developed; potential for therapeutic use
Food SciencePotential prebiotic effects; enhances nutritional value

相似化合物的比较

Uniqueness: this compound is unique due to its specific configuration and its role in fucosylation processes. Its incorporation into glycoconjugates imparts unique functional properties, making it essential for various biological and industrial applications .

生物活性

Beta-L-fucose, a six-carbon deoxy sugar, plays a significant role in various biological processes, particularly in glycosylation, immune response, and cancer biology. This article provides an in-depth exploration of the biological activities associated with this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is an essential component of glycoproteins and glycolipids in mammals. It is involved in the formation of fucosylated structures that are critical for cellular interactions and signaling pathways. The incorporation of this compound into glycans is facilitated by fucosyltransferases, which utilize GDP-fucose as a substrate.

Biological Functions

  • Glycosylation : this compound is crucial for the synthesis of N-glycans and O-glycans. It enhances the structural diversity of glycans, which influences protein stability and function .
  • Immune Response : Fucosylation impacts immune cell interactions. For instance, dendritic cells treated with L-fucose show enhanced antigen uptake and T cell activation, suggesting a potential role in immunotherapy .
  • Cancer Biology : Fucosylation has been implicated in tumor progression and metastasis. Studies indicate that fucosylated antigens promote cancer cell migration and invasion . The enzyme FUT8 has been identified as a key player in this process, with its depletion leading to reduced tumor growth .

Case Studies

  • Leukocyte Adhesion Deficiency Type II (LAD2) : This condition is caused by mutations affecting GDP-fucose transporters, leading to severe immunodeficiencies. Dietary supplementation with fucose has shown promise in alleviating symptoms in some patients .
  • Fucosylation and Cancer : Research has demonstrated that fucosylated proteins can serve as biomarkers for cancer diagnosis and prognosis. For example, core fucosylation levels are significantly altered in various cancer types, correlating with tumor aggressiveness .

Table 1: Role of this compound in Biological Processes

Biological ProcessFunctionalityReferences
GlycosylationEnhances protein stability and function ,
Immune ActivationBoosts dendritic cell function
Tumor ProgressionPromotes cancer cell migration ,

Table 2: Clinical Implications of Fucosylation

ConditionObservationsReferences
LAD2Immunodeficiency; dietary fucose supplementation ,
Various CancersFucosylated proteins as biomarkers ,

The biological activity of this compound is mediated through several mechanisms:

  • Fucosyltransferases : Enzymes such as FUT8 catalyze the transfer of fucose to glycan chains, influencing cellular signaling and adhesion properties .
  • Salvage Pathway : this compound can be salvaged from extracellular sources or recycled within cells via pathways that involve fucokinase (FUK), which phosphorylates fucose to generate GDP-fucose .
  • Tumor Immunology : Fucosylated MHC class II proteins enhance T cell-mediated immune responses against tumors. This suggests that manipulating fucosylation could be a therapeutic strategy in cancer immunotherapy .

属性

IUPAC Name

(2S,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGCJCMOBCMKK-KGJVWPDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-L-Fucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059625
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13224-93-6
Record name beta-L-Fucopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013224936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-L-fucose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name .BETA.-L-FUCOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MLV1G4S4M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name beta-L-Fucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059625
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-L-Fucose
Reactant of Route 2
beta-L-Fucose
Reactant of Route 3
beta-L-Fucose
Reactant of Route 4
beta-L-Fucose
Reactant of Route 5
beta-L-Fucose
Reactant of Route 6
beta-L-Fucose

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。